molecular formula C15H22N2O3 B2670483 N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester CAS No. 431076-52-7

N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester

Cat. No.: B2670483
CAS No.: 431076-52-7
M. Wt: 278.352
InChI Key: DANGKLACZOJVJD-UHFFFAOYSA-N
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Description

“N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester” is a chemical compound . It is also known as “Butyl [4-(4-morpholinyl)phenyl]carbamate” with a molecular formula of C15H22N2O3 . The average mass of this compound is 278.347 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It consists of a carbamic acid group attached to a butyl ester and a phenyl group attached to a morpholinyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, esters in general undergo reactions such as hydrolysis. In hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst. The reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .

Scientific Research Applications

Novel Amine Protection Strategy

N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester is involved in innovative chemical syntheses, such as serving as a precursor or intermediary in the development of novel protecting groups for amines. For instance, the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group represents a novel safety-catch amine protection mechanism. This group, relatively stable under acidic conditions, can be activated for further chemical reactions, such as palladium-catalyzed cross-coupling with morpholine, showcasing its utility in complex organic syntheses (Surprenant & Lubell, 2006).

Peptidomimetic Chemistry

The compound also finds its application in peptidomimetic chemistry, where it aids in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This synthesis involves a series of steps including reductive amination and intramolecular acetalization, demonstrating the compound's versatility in creating building blocks for peptidomimetics, which are crucial for developing therapeutic agents with improved biological stability and efficacy (Sladojevich, Trabocchi, & Guarna, 2007).

Innovative Drug Prodrugs

Moreover, this compound plays a role in the development of prodrugs, particularly in enhancing the topical delivery of drugs such as naproxen. By modifying the structure to create novel morpholinyl- and methylpiperazinylacyloxyalkyl esters, researchers aim to improve drug solubility and permeability, thereby enhancing therapeutic effectiveness in topical applications (Rautio et al., 2000).

Properties

IUPAC Name

butyl N-(4-morpholin-4-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-3-10-20-15(18)16-13-4-6-14(7-5-13)17-8-11-19-12-9-17/h4-7H,2-3,8-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANGKLACZOJVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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